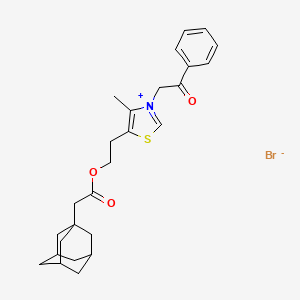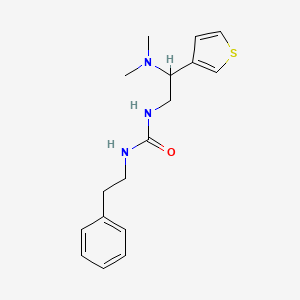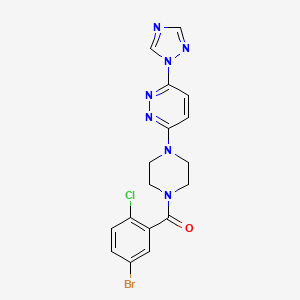![molecular formula C21H23N3O3S2 B2940205 (E)-4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-64-4](/img/structure/B2940205.png)
(E)-4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a benzo[d]thiazol-2(3H)-one moiety and an azepane ring. Benzamides are a class of compounds that have a wide range of biological activities and are often used in medicinal chemistry . Benzo[d]thiazol-2(3H)-one is a heterocyclic compound that has been studied for its potential biological activities . Azepane is a seven-membered saturated ring that is used in drug discovery .
Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the reactivity of the benzamide, benzo[d]thiazol-2(3H)-one, and azepane moieties. For example, benzamides can undergo reactions at the carbonyl group or the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems .Applications De Recherche Scientifique
Fluorescent Sensors for Metal Ions
Benzimidazole and benzothiazole conjugated Schiff bases, structurally related to the compound , have been explored as fluorescent sensors for metal ions such as Al³⁺ and Zn²⁺. These compounds exhibit large Stokes shifts and good sensitivity and selectivity towards the analytes, making them suitable for detecting these metal ions. The binding mechanism and sensitivity of these fluorescent sensors are thoroughly studied, highlighting their potential in analytical chemistry and environmental monitoring (Suman et al., 2019).
Synthetic Methodologies
Research into carbanionic Friedel-Crafts equivalents has led to regioselective routes to acridones and dibenzo[b,f]azepinones. This approach involves Buchwald-Hartwig C-N cross-coupling followed by N-methylation, demonstrating a methodology that could potentially be applied to derivatives of the compound . Such synthetic strategies are crucial for constructing complex molecules that could have applications in material science, pharmaceuticals, and chemical synthesis (MacNeil et al., 2008).
Anticancer Activity
A series of benzamide derivatives, including those with thiazole moieties similar to the compound of interest, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have shown moderate to excellent anticancer activity, underscoring the potential therapeutic applications of such molecules in oncology (Ravinaik et al., 2021).
Antifungal Agents
Compounds with benzamide and thiazole functionalities have also been explored for their antifungal properties. The synthesis and evaluation of new derivatives reveal potential applications in developing antifungal agents, contributing to the ongoing search for more effective treatments for fungal infections (Narayana et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-23-18-8-4-5-9-19(18)28-21(23)22-20(25)16-10-12-17(13-11-16)29(26,27)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKHQKQHMONUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)

![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)


![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)


![N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940138.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid](/img/structure/B2940140.png)


